molecular formula C16H23N3O B11753504 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine

Cat. No.: B11753504
M. Wt: 273.37 g/mol
InChI Key: YAAAXYSBEBKVMO-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a butan-2-yl group and a methoxyphenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the butan-2-yl group through alkylation. The final step involves the attachment of the methoxyphenylmethylamine group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.

    {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C16H23N3O/c1-4-13(2)19-15(9-10-18-19)12-17-11-14-5-7-16(20-3)8-6-14/h5-10,13,17H,4,11-12H2,1-3H3

InChI Key

YAAAXYSBEBKVMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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